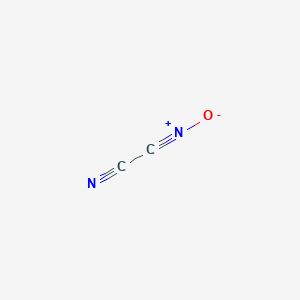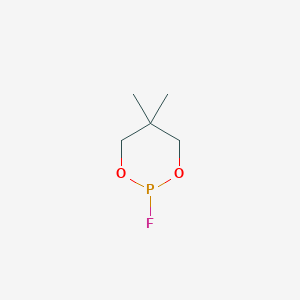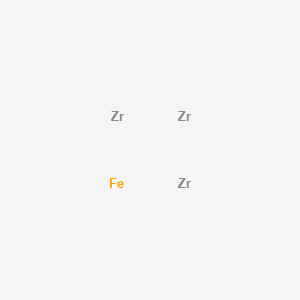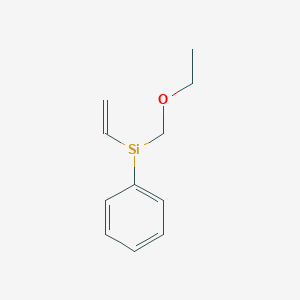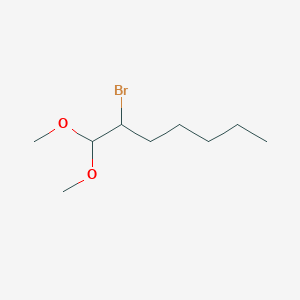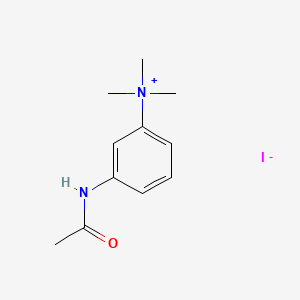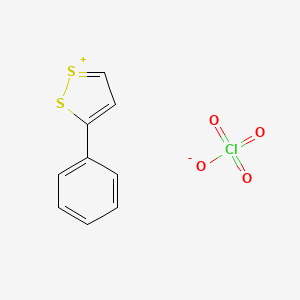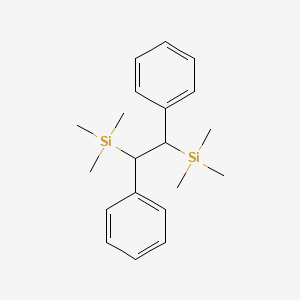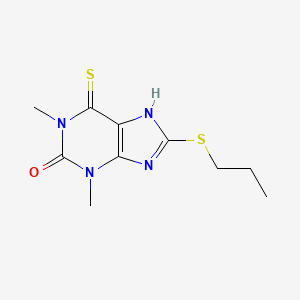![molecular formula C27H45N3O B14720969 2,4,6-Tris[(cyclohexylamino)methyl]phenol CAS No. 6642-18-8](/img/structure/B14720969.png)
2,4,6-Tris[(cyclohexylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris[(cyclohexylamino)methyl]phenol is an organic compound characterized by the presence of three cyclohexylamino groups attached to a phenolic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(cyclohexylamino)methyl]phenol typically involves a Mannich reaction, where phenol reacts with formaldehyde and cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to maximize yield and minimize impurities. The reaction is usually conducted in a reactor under vacuum to remove water produced during the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris[(cyclohexylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris[(cyclohexylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in various chemical processes.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris[(cyclohexylamino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the amino groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Tris[(dimethylamino)methyl]phenol
- 2,4,6-Tris[(ethylamino)methyl]phenol
- 2,4,6-Tris[(propylamino)methyl]phenol
Uniqueness
2,4,6-Tris[(cyclohexylamino)methyl]phenol is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties enhance its reactivity and stability compared to similar compounds with smaller alkyl groups .
Eigenschaften
CAS-Nummer |
6642-18-8 |
|---|---|
Molekularformel |
C27H45N3O |
Molekulargewicht |
427.7 g/mol |
IUPAC-Name |
2,4,6-tris[(cyclohexylamino)methyl]phenol |
InChI |
InChI=1S/C27H45N3O/c31-27-22(19-29-25-12-6-2-7-13-25)16-21(18-28-24-10-4-1-5-11-24)17-23(27)20-30-26-14-8-3-9-15-26/h16-17,24-26,28-31H,1-15,18-20H2 |
InChI-Schlüssel |
NDPKKBMWWCJNAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCC2=CC(=C(C(=C2)CNC3CCCCC3)O)CNC4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
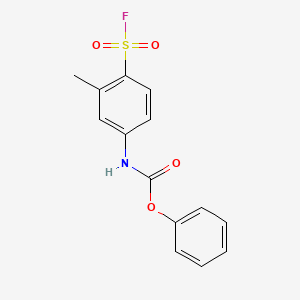
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
